molecular formula C27H30N2O2 B11327215 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)propan-2-ol

1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)propan-2-ol

Cat. No.: B11327215
M. Wt: 414.5 g/mol
InChI Key: VKHBRCDKKAMXSL-UHFFFAOYSA-N
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Description

1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL typically involves multiple steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Benzylation: The benzodiazole core is then benzylated using benzyl halides in the presence of a base.

    Ether Formation: The tert-butylphenoxy group is introduced through an etherification reaction using appropriate phenols and alkyl halides.

    Final Coupling: The final step involves coupling the benzodiazole derivative with the tert-butylphenoxy group under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Phenyl-1H-1,3-benzodiazol-1-yl)-3-(4-tert-butylphenoxy)propan-2-ol
  • 1-(2-Benzyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol

Uniqueness

1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H30N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

1-(2-benzylbenzimidazol-1-yl)-3-(4-tert-butylphenoxy)propan-2-ol

InChI

InChI=1S/C27H30N2O2/c1-27(2,3)21-13-15-23(16-14-21)31-19-22(30)18-29-25-12-8-7-11-24(25)28-26(29)17-20-9-5-4-6-10-20/h4-16,22,30H,17-19H2,1-3H3

InChI Key

VKHBRCDKKAMXSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O

Origin of Product

United States

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